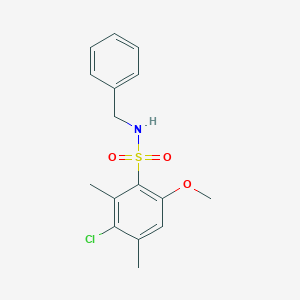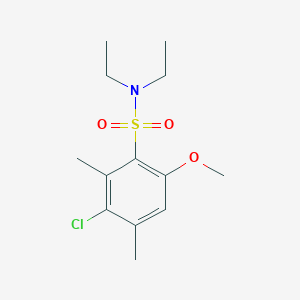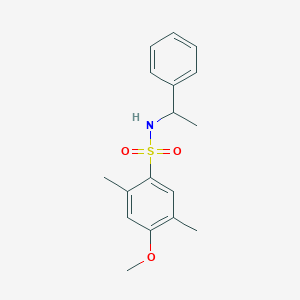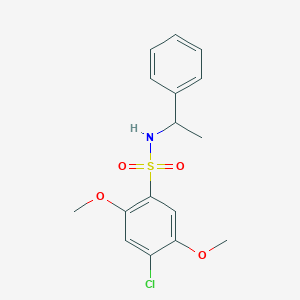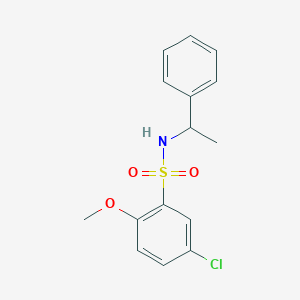
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylsulfonamides and has been found to be a potent inhibitor of glutamate transporters. In
作用机制
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing excess glutamate from the synapse, leading to an increase in extracellular glutamate levels. The increased glutamate levels can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide increases extracellular glutamate levels by inhibiting glutamate transporters. Physiologically, 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been shown to reduce seizure activity in animal models of epilepsy and to improve functional recovery after stroke.
实验室实验的优点和局限性
One of the major advantages of using 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the study of the effects of excess glutamate in the synapse and its contribution to neurological disorders. However, one of the limitations of using 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is its potential toxicity. 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been shown to be toxic to cultured cells at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the study of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide. One area of research is the development of more potent and selective glutamate transporter inhibitors. Another area of research is the study of the long-term effects of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide on neuronal function and survival. Additionally, the use of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide in combination with other therapies for neurological disorders is an area of research that holds promise for improving treatment outcomes.
Conclusion:
In conclusion, 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its potent inhibition of glutamate transporters makes it a valuable tool for studying the effects of excess glutamate in the synapse. However, its potential toxicity at high concentrations is a limitation that must be considered in lab experiments. Future research on 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide holds promise for improving our understanding of the role of glutamate in neurological disorders and for developing more effective treatments.
合成方法
The synthesis of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluoroaniline with tert-butyl chloroformate to form tert-butyl 2-fluoroanilin-4-ylcarbamate. This intermediate product is then reacted with benzenesulfonyl chloride to form 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide. The synthesis of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the primary applications of 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. 4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. Excess glutamate in the synapse can lead to excitotoxicity, which is a major contributor to neuronal damage in neurological disorders.
属性
产品名称 |
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide |
|---|---|
分子式 |
C16H18FNO2S |
分子量 |
307.4 g/mol |
IUPAC 名称 |
4-tert-butyl-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,3)12-8-10-13(11-9-12)21(19,20)18-15-7-5-4-6-14(15)17/h4-11,18H,1-3H3 |
InChI 键 |
WZPVLISDYINILH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










